1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Catalog No.
S12981212
CAS No.
M.F
C21H18F3NO4
M. Wt
405.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluor...

Product Name

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Molecular Formula

C21H18F3NO4

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C21H18F3NO4/c22-21(23,24)12-9-18(19(26)27)25(10-12)20(28)29-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,26,27)

InChI Key

DCXXCVCUJUTXSF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid, also known as (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid, is a complex organic compound characterized by its unique molecular structure. It contains a pyrrolidine ring, a fluorenylmethoxycarbonyl protecting group, and a trifluoromethyl substituent. The compound has the molecular formula C21H18F3NO4C_{21}H_{18}F_{3}NO_{4} and a molecular weight of approximately 421.4 g/mol .

The presence of the trifluoromethyl group enhances the compound's hydrophobic properties, increasing its potential for interactions in biochemical environments. This compound is particularly notable for its applications in synthetic chemistry and biological research due to its stability and reactivity.

The chemical behavior of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid is influenced by its functional groups. The fluorenylmethoxycarbonyl group serves as a protective group in peptide synthesis, facilitating the formation of peptide bonds without unwanted side reactions. The trifluoromethyl group can enhance the reactivity of the compound in nucleophilic substitution reactions and can be involved in various coupling reactions typical in organic synthesis .

Research indicates that 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid exhibits significant biological activity. It interacts with specific molecular targets, potentially influencing protein synthesis and cellular signaling pathways. The trifluoromethyl group may enhance binding affinity to target proteins, suggesting applications in drug design and development .

Moreover, studies have shown that compounds with similar structures can exhibit antimicrobial and anticancer properties, indicating that this compound may also hold therapeutic potential .

The synthesis of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid typically involves several synthetic steps:

  • Starting Materials: The synthesis often begins with (2S,4R)-4-hydroxyproline.
  • Mitsunobu Reaction: A Mitsunobu reaction is commonly employed to invert the stereochemistry at the 4-position of the proline derivative.
  • Protection and Functionalization: Subsequent steps involve protecting the amine with the fluorenylmethoxycarbonyl group and introducing the trifluoromethyl substituent through electrophilic fluorination or similar methods.
  • Purification: Final purification may involve crystallization or chromatography to isolate the desired product in high purity .

The unique structural features of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid make it valuable in various applications:

  • Peptide Synthesis: Its protective group allows for efficient peptide synthesis while minimizing side reactions.
  • Drug Development: Its biological activity suggests potential uses in pharmaceuticals, particularly in developing novel therapeutics targeting specific proteins or pathways.
  • Synthetic Chemistry: The compound serves as an important intermediate in organic synthesis due to its reactivity and stability .

Interaction studies involving 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid have focused on its binding affinity to various biomolecules. The trifluoromethyl group enhances hydrophobic interactions, potentially increasing binding strength to target proteins. This characteristic could be exploited in drug design to improve efficacy and reduce off-target effects .

Several compounds share structural similarities with 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid:

Compound NameIUPAC NameUnique Features
(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acidDifferent stereochemistry affecting reactivity
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-pyrrolidine-2-carboxylic acid(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-pyrrolidine-2-carboxylic acidMethyl substitution influencing solubility
(R)-2-(1-{(9H-fluoren-9-yl)methoxy}carbonyl)pyrrolidin-2-ylacetic acid(R)-2-(1-{(9H-fluoren-9-yl)methoxy}carbonyl)pyrrolidin-2-ylacetic acidAcetic acid derivative with different biological properties

Uniqueness

The uniqueness of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid lies in its specific stereochemistry (2S, 4S), which influences its reactivity and binding properties compared to other similar compounds. The trifluoromethyl group further enhances its metabolic stability and hydrophobic interactions, making it particularly suitable for biochemical applications .

This comprehensive overview highlights the significance of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid across various scientific fields, emphasizing its unique structural features and versatile applications in research and industry.

Molecular Architecture

The compound, systematically named 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid, features a pyrrolidine ring substituted with a trifluoromethyl group at the 4-position and an Fmoc-protected carboxylic acid group at the 2-position. Its molecular formula is C~21~H~18~F~3~NO~4~, with a molecular weight of 405.4 g/mol. The stereochemistry of the chiral centers is specified as (2S,4S), which critically influences its conformational stability and reactivity in peptide coupling reactions.

Key Structural Features:

  • Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl (Fmoc) moiety at the 1-position provides alkali-labile protection for the amine group, enabling selective deprotection under mild basic conditions (e.g., piperidine).
  • Trifluoromethyl Substituent: The -CF~3~ group at the 4-position enhances the compound’s lipophilicity and metabolic stability, making it valuable in drug design.
  • Pyrrolidine Core: The five-membered ring imposes conformational constraints that mimic natural proline residues, facilitating its incorporation into peptide backbones.

Physicochemical Properties:

  • Appearance: White crystalline powder.
  • Optical Rotation: [α]~D~ = -39° (c = 1 in methanol) or -51° (c = 1 in DMF), indicative of its stereochemical purity.

XLogP3

4.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

405.11879254 g/mol

Monoisotopic Mass

405.11879254 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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